molecular formula C40H79N5O2 B12685751 N,N'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide CAS No. 43161-98-4

N,N'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide

Cat. No.: B12685751
CAS No.: 43161-98-4
M. Wt: 662.1 g/mol
InChI Key: XZGJNRRKUALFFZ-UHFFFAOYSA-N
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Description

N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide is a complex organic compound with a unique structure that includes multiple amide and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide typically involves the reaction of hexadecan-1-amine with a bis-imine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein folding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine and amide groups in the compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amine
  • N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-oxide

Uniqueness

N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide is unique due to its specific combination of imine and amide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

43161-98-4

Molecular Formula

C40H79N5O2

Molecular Weight

662.1 g/mol

IUPAC Name

N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide

InChI

InChI=1S/C40H79N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(46)41-35-37(44-31-32-44)43-38(45-33-34-45)36-42-40(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,43H,3-36H2,1-2H3,(H,41,46)(H,42,47)

InChI Key

XZGJNRRKUALFFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCC)N1CC1)N2CC2

Origin of Product

United States

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